molecular formula C7H14N2O B13071866 4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine

4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine

Cat. No.: B13071866
M. Wt: 142.20 g/mol
InChI Key: PKTDSWFWOCSTDV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the iodocyclization of O-alkenyl imidates, which can be derived from specific imidazolidinones . The reaction conditions often require the presence of iodine and a suitable solvent, followed by purification through flash chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing purification techniques suitable for industrial scales.

Chemical Reactions Analysis

Types of Reactions

4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine can undergo various chemical reactions, including:

    Reduction: This involves the addition of hydrogen or the removal of oxygen atoms.

    Substitution: This reaction involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, solvents, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxazole derivatives with additional oxygen-containing functional groups, while reduction could produce more saturated compounds.

Scientific Research Applications

4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring structure allows it to bind effectively to these targets, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4-Diethyl-4,5-dihydro-1,3-oxazol-2-amine is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of ethyl groups at the 4-position can affect its binding affinity and selectivity towards different molecular targets, making it distinct from other oxazole derivatives.

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

4,4-diethyl-5H-1,3-oxazol-2-amine

InChI

InChI=1S/C7H14N2O/c1-3-7(4-2)5-10-6(8)9-7/h3-5H2,1-2H3,(H2,8,9)

InChI Key

PKTDSWFWOCSTDV-UHFFFAOYSA-N

Canonical SMILES

CCC1(COC(=N1)N)CC

Origin of Product

United States

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